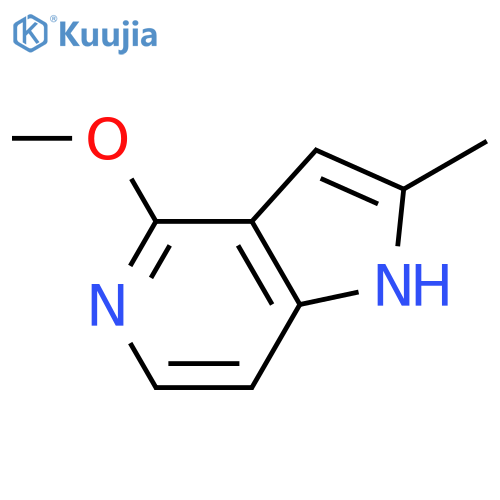

Cas no 936572-00-8 (4-Methoxy-2-methyl-5-azaindole)

4-Methoxy-2-methyl-5-azaindole 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-2-methyl-1H-Pyrrolo[3,2-c]pyridine

- 4-METHOXY-2-METHYL-5-AZAINDOLE

- 936572-00-8

- I10754

- AMY9670

- DTXSID40696628

- RVWYSXYDEBWPAO-UHFFFAOYSA-N

- SCHEMBL3207779

- DB-349435

- 4-Methoxy-2-methyl-5-azaindole

-

- MDL: MFCD12963212

- インチ: InChI=1S/C9H10N2O/c1-6-5-7-8(11-6)3-4-10-9(7)12-2/h3-5,11H,1-2H3

- InChIKey: RVWYSXYDEBWPAO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(N=CC=C2N1)OC

計算された属性

- せいみつぶんしりょう: 162.079312947g/mol

- どういたいしつりょう: 162.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 37.9Ų

4-Methoxy-2-methyl-5-azaindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M337613-2mg |

4-Methoxy-2-methyl-5-azaindole |

936572-00-8 | 2mg |

$ 65.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y1490583-5g |

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 95% | 5g |

$1500 | 2025-02-19 | |

| Ambeed | A718849-1g |

4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 97% | 1g |

$507.0 | 2024-08-02 | |

| Chemenu | CM243291-1g |

4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 95%+ | 1g |

$425 | 2024-07-19 | |

| TRC | M337613-1mg |

4-Methoxy-2-methyl-5-azaindole |

936572-00-8 | 1mg |

$ 50.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y0997954-5g |

4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 95% | 5g |

$2400 | 2024-08-02 | |

| TRC | M337613-10mg |

4-Methoxy-2-methyl-5-azaindole |

936572-00-8 | 10mg |

$ 160.00 | 2022-06-02 | ||

| Alichem | A029192848-1g |

4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 97% | 1g |

$464.10 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1490583-5g |

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 95% | 5g |

$1500 | 2025-02-22 | |

| Chemenu | CM243291-1g |

4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine |

936572-00-8 | 95%+ | 1g |

$425 | 2021-06-09 |

4-Methoxy-2-methyl-5-azaindole 関連文献

-

1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

4-Methoxy-2-methyl-5-azaindoleに関する追加情報

4-Methoxy-2-methyl-5-azaindole (CAS No. 936572-00-8): A Comprehensive Overview

4-Methoxy-2-methyl-5-azaindole (CAS No. 936572-00-8) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of organic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the methoxy and methyl substituents at specific positions on the indole framework imparts unique electronic and steric properties, making it a versatile molecule for various applications.

The indole core of 4-Methoxy-2-methyl-5-azaindole is a fundamental building block in organic synthesis, serving as a precursor for numerous bioactive compounds. The nitrogen atom in the five-membered ring contributes to hydrogen bonding capabilities, while the methoxy group at position 4 introduces electron-donating effects. These features make the compound highly reactive in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of novel pharmaceutical agents targeting neurodegenerative diseases and cancer.

One of the most intriguing aspects of 4-Methoxy-2-methyl-5-azaindole is its ability to act as a ligand in metalloorganic frameworks (MOFs). Researchers have demonstrated that this compound can coordinate with transition metals such as copper and zinc, forming stable MOF structures with high surface areas and porosity. These materials exhibit promising properties for gas storage, catalysis, and drug delivery applications. For instance, a study published in *Nature Communications* in 2023 revealed that MOFs incorporating 4-Methoxy-2-methyl-5-azaindole could selectively adsorb carbon dioxide from flue gases, offering a sustainable solution to mitigate climate change.

In the pharmaceutical industry, 4-Methoxy-2-methyl-5-azaindole has emerged as a valuable lead compound for drug discovery. Its indole backbone is known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. A recent breakthrough reported in *Journal of Medicinal Chemistry* showcased its derivative as a potent inhibitor of the B-Raf kinase, which is implicated in melanoma progression. The methyl group at position 2 enhances lipophilicity, improving bioavailability, while the methoxy group at position 4 modulates pharmacokinetic properties.

The synthesis of 4-Methoxy-2-methyl-5-azaindole involves a multi-step process that typically begins with the preparation of an indole derivative followed by functionalization with methoxy and methyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize reaction conditions, ensuring high yields and purity. These methods not only enhance scalability but also reduce environmental impact, aligning with green chemistry principles.

From a materials science perspective, 4-Methoxy-2-methyl-5 azaindole has been explored as an electron-deficient component in organic semiconductors. Its ability to form π-conjugated systems makes it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). A study published in *Advanced Materials* demonstrated that thin films incorporating this compound exhibited enhanced charge transport properties, paving the way for next-generation electronic devices.

In conclusion, 4-Methoxy 2 methyl 5 azaindole (CAS No. 936572 00 8) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as both a versatile building block for complex molecules and a functional component in advanced materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in addressing global challenges in health care and sustainability.

936572-00-8 (4-Methoxy-2-methyl-5-azaindole) 関連製品

- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)

- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 2172495-08-6(ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)

- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)

- 906153-04-6(N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide)

- 1072-72-6(Tetrahydrothiopyran-4-one)

- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)

- 618419-38-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide)